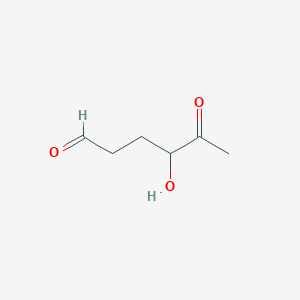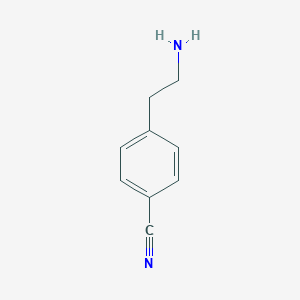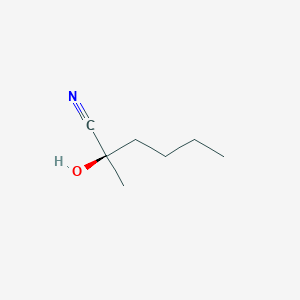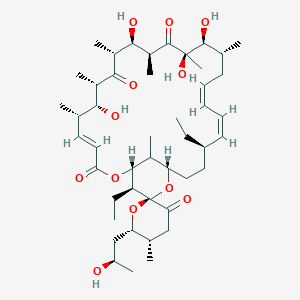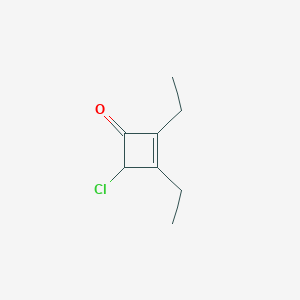
1-Fluorobenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorobenzo(a)pyrene (1-FBAP) is a polycyclic aromatic hydrocarbon (PAH) that is classified as a potent carcinogen. It is formed during the incomplete combustion of organic matter, such as fossil fuels, tobacco, and grilled or charred food. 1-FBAP has been identified as a major contributor to the mutagenic and carcinogenic effects of PAHs, and its toxicity has been extensively studied in vitro and in vivo.
Mecanismo De Acción
The carcinogenicity of 1-Fluorobenzo(a)pyrene is primarily attributed to its ability to form DNA adducts, which can cause mutations and chromosomal aberrations. The formation of DNA adducts is mediated by the metabolic activation of 1-Fluorobenzo(a)pyrene to reactive intermediates, such as epoxides and diol epoxides, which can covalently bind to DNA and other macromolecules. In addition, 1-Fluorobenzo(a)pyrene can induce oxidative stress and inflammation, which can further contribute to the development and progression of cancer.
Biochemical and Physiological Effects:
In vitro and in vivo studies have demonstrated that exposure to 1-Fluorobenzo(a)pyrene can lead to a wide range of biochemical and physiological effects, including DNA damage, apoptosis, cell cycle arrest, inflammation, and oxidative stress. These effects can vary depending on the dose, duration, and route of exposure, as well as the cell or tissue type being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Fluorobenzo(a)pyrene in lab experiments is its well-established carcinogenicity and toxicity profile. This allows researchers to study the effects of 1-Fluorobenzo(a)pyrene in a controlled and reproducible manner, and to compare the results with other PAHs or carcinogens. However, the use of 1-Fluorobenzo(a)pyrene also has some limitations, such as the need for specialized equipment and expertise to handle and analyze the compound, as well as the potential for non-specific effects or artifacts in some assays.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of 1-Fluorobenzo(a)pyrene. These include:
1. Development of more efficient and selective methods for synthesizing and analyzing 1-Fluorobenzo(a)pyrene, as well as other PAHs and their metabolites.
2. Identification of novel biomarkers or targets that can be used to monitor or prevent the effects of 1-Fluorobenzo(a)pyrene and other PAHs on human health.
3. Evaluation of the potential interactions between 1-Fluorobenzo(a)pyrene and other environmental or genetic factors that may modulate its carcinogenicity or toxicity.
4. Screening of natural or synthetic compounds that can inhibit the formation or activity of 1-Fluorobenzo(a)pyrene and other PAHs, and testing their efficacy and safety in animal models and clinical trials.
5. Development of more accurate and predictive models for assessing the carcinogenicity and toxicity of 1-Fluorobenzo(a)pyrene and other PAHs, and their relevance to human health.
Conclusion:
1-Fluorobenzo(a)pyrene is a potent carcinogen that has been extensively studied as a model compound for understanding the mechanisms of PAH-induced carcinogenesis. Its synthesis, toxicity, and biological effects have been well characterized in vitro and in vivo. Further research is needed to elucidate the complex interactions between 1-Fluorobenzo(a)pyrene and other environmental or genetic factors, and to identify effective strategies for preventing or mitigating its harmful effects on human health.
Métodos De Síntesis
The synthesis of 1-Fluorobenzo(a)pyrene involves the reaction of benzo(a)pyrene (BaP) with fluorine gas in the presence of a catalyst. The reaction is typically carried out under high temperature and pressure conditions, and the yield of 1-Fluorobenzo(a)pyrene can be improved by optimizing the reaction parameters and using more efficient catalysts.
Aplicaciones Científicas De Investigación
1-Fluorobenzo(a)pyrene has been widely used as a model compound for studying the mechanisms of PAH-induced carcinogenesis. It has been shown to induce DNA damage, oxidative stress, and inflammation in various cell types and animal models. Researchers have used 1-Fluorobenzo(a)pyrene to investigate the role of different enzymes and signaling pathways in the metabolism and detoxification of PAHs, as well as to identify potential chemopreventive agents that can inhibit the formation or activity of 1-Fluorobenzo(a)pyrene.
Propiedades
Número CAS |
150765-66-5 |
|---|---|
Nombre del producto |
1-Fluorobenzo(a)pyrene |
Fórmula molecular |
C20H11F |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
1-fluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H11F/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H |
Clave InChI |
VHALAGXODIENSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)F)C=C3 |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)F)C=C3 |
Otros números CAS |
150765-66-5 |
Sinónimos |
1-fluorobenzo(a)pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



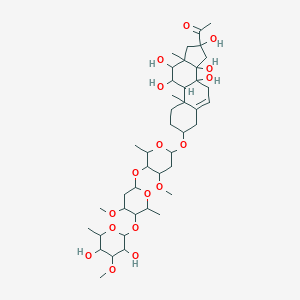
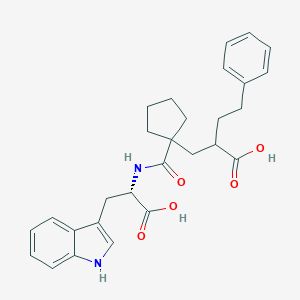
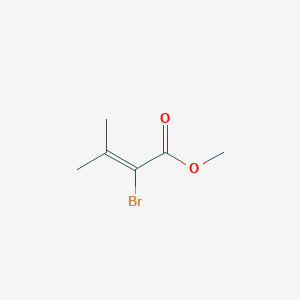
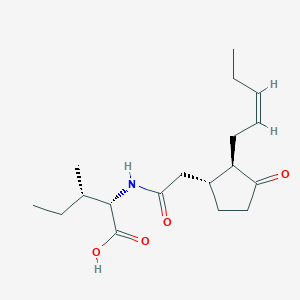

![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

